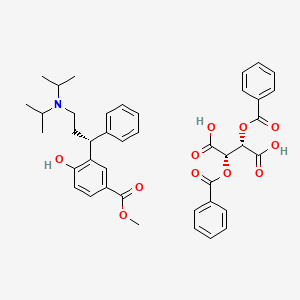
5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin is a synthetic compound with the molecular formula C16H18FN3O4S and a molecular weight of 367.4 . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is a derivative of Rosuvastatin, a well-known statin used to lower cholesterol levels in the blood.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between a fluorophenyl compound and an isopropyl-substituted amine.
Introduction of the Methylsulfonamido Group: The methylsulfonamido group is introduced via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different biological and chemical properties, making them useful for various research applications .
Applications De Recherche Scientifique
5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin has a wide range of scientific research applications:
Chemistry: Used as a reference material in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Used in the development of new materials and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of 5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by inhibiting the activity of certain enzymes involved in cholesterol biosynthesis, similar to its parent compound, Rosuvastatin. This inhibition leads to a decrease in cholesterol levels and other downstream effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rosuvastatin: The parent compound, widely used as a cholesterol-lowering agent.
Atorvastatin: Another statin with a similar mechanism of action.
Simvastatin: A statin with a different chemical structure but similar therapeutic effects.
Uniqueness
5-Methyl Formate De(3,5-dihydroxyhept-6-enoate) Rosuvastatin is unique due to its specific chemical modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other statins. These modifications can affect its solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
371775-70-1 |
|---|---|
Formule moléculaire |
C16H18FN3O4S |
Poids moléculaire |
367.395 |
Nom IUPAC |
methyl 4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H18FN3O4S/c1-9(2)13-12(15(21)24-3)14(10-5-7-11(17)8-6-10)19-16(18-13)20-25(4,22)23/h5-9H,1-4H3,(H,18,19,20) |
Clé InChI |
JVDSNUDYCSSSBP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)NS(=O)(=O)C |
Synonymes |
Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonamido)pyrimidine-5-carboxylate; 4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[(methylsulfonyl)amino]-5-pyrimidinecarboxylic Acid Methyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(E)-gamma-[(4-Hydroxyphenyl)[4-(phenylmethoxy)phenyl]methylene]benzenepropanol](/img/structure/B586392.png)
